molecular formula C9H18O B1632686 7-Methyloctanal CAS No. 35127-50-5

7-Methyloctanal

Cat. No. B1632686
CAS RN: 35127-50-5
M. Wt: 142.24 g/mol
InChI Key: JRPPVSMCCSLJPL-UHFFFAOYSA-N
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Description

7-Methyloctanal is a natural product found in Sequoiadendron giganteum with data available.

Scientific Research Applications

1. Applications in Ophthalmology

  • Myopia Management in Primates : The adenosine receptor antagonist, 7-methylxanthine, has been researched for its effects on myopia progression in primates. Studies on rhesus monkeys indicate that this compound alters compensatory refractive changes produced by defocus, showing potential as a therapeutic agent in slowing myopia progression (Hung et al., 2018).

2. Pharmacological Potential

  • Anti-Dengue and Antifungal Properties : A study on methyl 3-O-phospo-α-D-glucopyranuronic acid, related to 7-Methyloctanal, demonstrates promising antifungal activity and potential inhibitory activity against dengue envelope protein. This indicates a scope for developing new therapeutic drugs (Abu-Izneid et al., 2018).

3. Molecular and Biochemical Research

  • DNA Methylation Studies : Research involving 7-methylguanine, closely related to 7-Methyloctanal, plays a significant role in understanding DNA methylation. Such studies are pivotal in exploring genetic regulation and the development of diseases like Huntington's (Thomas et al., 2013).
  • PARP-1 Inhibitor Mechanisms : The molecular dynamics of 7-Methylguanine, a compound similar to 7-Methyloctanal, have been studied to understand its role as an inhibitor of the DNA repair enzyme PARP-1. This is crucial for developing potential anticancer drugs (Nilov et al., 2020).

4. Environmental and Toxicological Studies

  • Marker of Environmental Methylating Agents : The compound 7-Methyldeoxyguanosine, closely related to 7-Methyloctanal, serves as a marker for human exposure to environmental methylating agents. Its detection and analysis are critical in understanding and mitigating the effects of these agents (Bianchini & Wild, 1994).

properties

IUPAC Name

7-methyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPPVSMCCSLJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956560
Record name 7-Methyloctanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyloctanal

CAS RN

49824-43-3, 35127-50-5
Record name 7-Methyloctanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49824-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isononan-1-al
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035127505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyloctanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049824433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isononan-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.611
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Record name 7-methyloctanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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